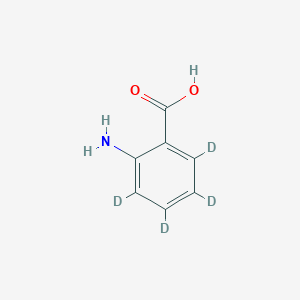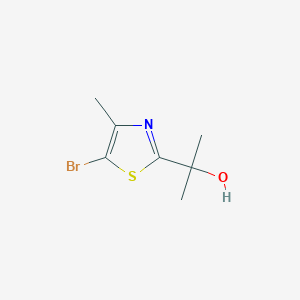![molecular formula C14H11ClN4O3 B1509754 N-(5-(3-Clorofenil)-2,7-dioxo-1,2,4,7-tetrahidropirazolo[1,5-a]pirimidin-3-il)acetamida CAS No. 1257440-43-9](/img/structure/B1509754.png)
N-(5-(3-Clorofenil)-2,7-dioxo-1,2,4,7-tetrahidropirazolo[1,5-a]pirimidin-3-il)acetamida
Descripción general
Descripción
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Este compuesto ha sido estudiado por su potencial como anticonvulsivo. La investigación indica que los derivados de este compuesto pueden exhibir una eficacia significativa en modelos agudos de epilepsia, como la electroshock máxima (MES) y las convulsiones psicomotoras. La eficacia de estos compuestos puede superar a veces la de los fármacos establecidos como el ácido valproico, lo que sugiere un fuerte potencial para el desarrollo de nuevos medicamentos antiepilépticos .
Propiedades Antinociceptivas
Además de las propiedades anticonvulsivas, hay evidencia de que este compuesto también puede tener efectos antinociceptivos. Esto significa que podría usarse potencialmente para aliviar el dolor sin causar entumecimiento o pérdida de conciencia. Se ha probado en modelos de dolor tónico, como el modelo de formalina, para evaluar su eficacia en el manejo del dolor .
Interacción con los Canales Iónicos
Se cree que el mecanismo de acción del compuesto implica la interacción con los canales de sodio sensibles al voltaje neuronal y los canales de calcio tipo L. Esta interacción es crucial para sus potenciales efectos terapéuticos, ya que estos canales juegan un papel importante en la propagación de los impulsos nerviosos y podrían ser objetivos para el tratamiento de diversos trastornos neurológicos .
Estudios de Hepatotoxicidad y Neurotoxicidad
La seguridad es una preocupación primordial en el desarrollo de fármacos. Este compuesto ha sido evaluado para efectos hepatotóxicos y neurotóxicos, mostrando un impacto citotóxico no significativo en los estudios. Esto sugiere un perfil de seguridad favorable, lo cual es alentador para futuras investigaciones y desarrollo .
Análisis de Propiedades Químicas
Comprender las propiedades físicas y químicas de un compuesto es esencial para su aplicación en la investigación científica. Los datos como los puntos de fusión, la energía de ionización y el análisis de espectros de masas están disponibles y proporcionan una base para un mayor diseño experimental y síntesis .
Mecanismo De Acción
Target of action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been found to bind with high affinity to multiple receptors , which suggests that this compound might also interact with multiple targets in the body.
Biochemical pathways
Other pyrazolo[1,5-a]pyrimidines have been found to affect a variety of biochemical pathways related to their biological activities .
Result of action
Given the range of biological activities exhibited by other pyrazolo[1,5-a]pyrimidines , this compound might have similar effects.
Propiedades
IUPAC Name |
N-[5-(3-chlorophenyl)-2,7-dioxo-1,4-dihydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-7(20)16-12-13-17-10(8-3-2-4-9(15)5-8)6-11(21)19(13)18-14(12)22/h2-6,17H,1H3,(H,16,20)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMIUYBZDSMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2NC(=CC(=O)N2NC1=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737334 | |
| Record name | N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257440-43-9 | |
| Record name | N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)



![2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole](/img/structure/B1509683.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1509690.png)
![6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B1509691.png)






